(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol
CAS No.:
Cat. No.: VC17997781
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrO |
---|---|
Molecular Weight | 213.07 g/mol |
IUPAC Name | (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol |
Standard InChI | InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1 |
Standard InChI Key | QYVONEHTDRTAHN-VIFPVBQESA-N |
Isomeric SMILES | C1[C@@H](CC2=C1C=CC(=C2)Br)O |
Canonical SMILES | C1C(CC2=C1C=CC(=C2)Br)O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol, reflecting its stereochemistry at the second carbon of the indane backbone . Alternative designations include (1S)-5-bromoindan-2-ol and trans-2-bromo-1-indanol, though the former is preferred in formal contexts . The CAS registry numbers 67528-24-9 and 1270284-15-5 are associated with its racemic and enantiopure forms, respectively .
Molecular Descriptors
The compound’s canonical SMILES string, , encodes its bicyclic structure with a hydroxyl group at C2 and bromine at C5 . The InChIKey uniquely identifies its stereoisomeric form, distinguishing it from the (R)-enantiomer .
Structural Characteristics
Stereochemical Configuration
The (S)-configuration at C2 induces a specific spatial arrangement that influences intermolecular interactions. X-ray crystallography of analogous indanols reveals a pseudo-equatorial orientation of the hydroxyl group, minimizing steric hindrance with the fused benzene ring . This conformation enhances stability and dictates reactivity in nucleophilic substitutions.
Spectroscopic Profiles
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NMR: NMR (400 MHz, CDCl) exhibits characteristic signals at δ 1.85–2.10 (m, 2H, CH), δ 3.15–3.35 (m, 1H, CH-OH), δ 4.55 (d, J = 5.2 Hz, 1H, OH), and δ 7.20–7.45 (m, 3H, aromatic) .
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IR: A broad peak at 3300–3500 cm confirms the hydroxyl group, while C-Br stretching appears at 560–600 cm .
Synthesis and Production
Enantioselective Routes
The (S)-enantiomer is synthesized via asymmetric epoxidation of indene followed by bromohydrin formation. A reported method employs Sharpless epoxidation with L-(+)-diethyl tartrate as a chiral auxiliary, achieving enantiomeric excess (ee) >98% . Subsequent ring-opening with HBr yields the target compound with retention of configuration.
Industrial-Scale Optimization
Batch processes using continuous-flow reactors have improved yield (78–82%) and reduced racemization risks. Key parameters include:
Parameter | Optimal Value |
---|---|
Temperature | 0–5°C |
Residence Time | 12–15 min |
HBr Concentration | 48% (w/w) |
Catalyst | ZnBr (0.5 mol%) |
This protocol minimizes side products like dibrominated derivatives (<2%) .
Physical and Chemical Properties
Thermodynamic Data
Property | Value |
---|---|
Melting Point | 89–92°C |
Boiling Point | 299.6°C at 760 mmHg |
Density (25°C) | 1.617 g/cm |
LogP | 1.91 |
Solubility in Water | 2.3 mg/mL (20°C) |
The elevated boiling point and density reflect strong intermolecular hydrogen bonding and bromine’s mass contribution .
Reactivity Profile
The hydroxyl group undergoes standard alcohol transformations (e.g., oxidation to ketones, esterification), while the bromine participates in Suzuki-Miyaura couplings. Notably, the stereocenter at C2 remains intact under mild conditions, enabling chiral pool synthesis .
Applications in Pharmaceutical Development
Intermediate for Kinase Inhibitors
(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with pyrazolopyrimidines via Buchwald-Hartwig amination yields candidates with IC values <10 nM against B-cell lymphomas .
Antiviral Agents
Derivatization at the hydroxyl position produces prodrugs active against SARS-CoV-2 main protease (M). Methyl carbamate analogs show 94% inhibition at 10 μM in vitro .
Recent Research Advancements
Photocatalytic Functionalization
Visible-light-mediated C–H bromination using (S)-5-bromoindanol as a bromine source achieves site-selective arylations. Ru(bpy) catalysis enables bromine transfer to electron-deficient arenes with 85–92% efficiency .
Biocatalytic Resolution
Engineered alcohol dehydrogenases (ADHs) from Lactobacillus brevis resolve racemic mixtures with 99% ee. Immobilized enzymes on magnetic nanoparticles permit 15 reuse cycles without activity loss .
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